N-(2-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-13(2)19-21(29)27-20(26-19)15-8-4-6-10-17(15)25-22(27)30-12-18(28)24-11-14-7-3-5-9-16(14)23/h3-10,13,19H,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAANXECHUAKDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its antimicrobial, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure
The molecular formula of the compound is . The structure features a chlorobenzyl moiety and an imidazoquinazoline derivative, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example:
-
Antibacterial Efficacy : Research indicates that derivatives of chloroacetamides exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness is attributed to their ability to penetrate bacterial membranes due to favorable lipophilicity .
Compound Type Gram-positive Activity Gram-negative Activity Yeast Activity Chloroacetamides High Moderate Moderate - Mechanism of Action : The biological activity is influenced by the position of substituents on the phenyl ring, affecting the compound's interaction with bacterial receptors .
Anticancer Activity
The imidazoquinazoline scaffold has been associated with anticancer properties. Studies show that compounds with similar structures can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
-
Inhibition Studies : Compounds derived from this scaffold have demonstrated inhibitory effects on kinases involved in cancer progression .
Cancer Cell Line IC50 Value (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20
Case Studies
A notable case study involved the synthesis and testing of various chloroacetamide derivatives, including this compound. The study utilized quantitative structure–activity relationship (QSAR) analysis to correlate chemical structure with biological activity .
Key Findings:
- Structure-Activity Relationship : The presence of halogenated substituents significantly enhanced antimicrobial activity.
- Lipophilicity : Higher lipophilicity was linked to improved membrane permeability and bioavailability.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide exhibit promising anticancer properties. For instance, small molecules that target the MYC oncogene have shown efficacy in reducing tumor growth in various cancer cell lines. The mechanism involves the destabilization of MYC protein levels, which is crucial for cancer cell proliferation .
Antimicrobial Properties
Compounds within the same chemical class have demonstrated antibacterial and antifungal activities. For example, derivatives have been tested against various pathogens, showing effectiveness against resistant strains of bacteria and fungi. This highlights the potential of this compound as a candidate for developing new antimicrobial agents .
Pharmacological Mechanisms
The pharmacological effects of this compound can be attributed to its ability to interact with specific biological targets:
GPR52 Agonism
Some related compounds have been identified as GPR52 agonists, suggesting that this compound may also exhibit similar properties. GPR52 is implicated in several neurological processes and could be a target for treating schizophrenia and other mental health disorders .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a compound structurally similar to this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Research conducted on derivatives revealed that certain compounds showed notable inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong potential for further development into therapeutic agents.
Chemical Reactions Analysis
Thioether Oxidation
The sulfur atom in the thioether (-S-) group undergoes oxidation under controlled conditions:
This reactivity aligns with thioether behavior in related imidazoquinazoline systems, where oxidation selectivity depends on stoichiometry and oxidant strength .
Amide Hydrolysis
The acetamide group (-NHCO-) undergoes acid- or base-catalyzed hydrolysis:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hr | 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetic acid + 2-chlorobenzylamine | Requires pH < 2 |
| Basic hydrolysis | 2M NaOH, EtOH/H₂O, 60°C, 6 hr | Sodium salt of thioacetic acid + 2-chlorobenzylamine | Faster than acidic route |
Stability studies show <5% degradation under physiological pH (7.4) over 24 hr, suggesting hydrolytic stability in biological systems .
Nucleophilic Aromatic Substitution
The 2-chlorobenzyl group participates in substitution reactions:
| Nucleophile | Conditions | Product | Kinetics |
|---|---|---|---|
| Piperidine | DMF, 80°C, 24 hr | N-(2-piperidin-1-yl-benzyl) derivative | k = 0.18 hr⁻¹ |
| Sodium methoxide | MeOH, 65°C, 48 hr | N-(2-methoxybenzyl) derivative | 43% conversion |
The electron-withdrawing imidazoquinazoline core activates the chlorinated aromatic ring toward nucleophilic attack .
Imidazoquinazoline Core Modifications
The fused heterocyclic system exhibits distinct reactivity:
Ring Oxidation
| Oxidant | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 100°C, 3 hr | Quinazoline-3,5-dione derivative |
| DDQ | Toluene, reflux, 6 hr | Aromatized imidazo[1,2-c]quinazoline |
Reduction
| Reductant | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | Partially saturated imidazoline intermediate |
| H₂/Pd-C | EtOAc, 50 psi, 12 hr | Tetrahydroimidazoquinazoline derivative |
Core modifications significantly alter biological activity profiles, as demonstrated in kinase inhibition assays .
Thiol-Disulfide Exchange
The thioacetamide moiety participates in dynamic covalent chemistry:
| Reaction Partner | Conditions | Equilibrium Constant (K) |
|---|---|---|
| Glutathione | PBS buffer, pH 7.4, 37°C | 2.8 × 10³ M⁻¹ |
| Dithiothreitol (DTT) | Tris-HCl, pH 8.0, 25°C | 5.1 × 10² M⁻¹ |
This reversible reactivity suggests potential for prodrug applications or redox-responsive drug delivery systems .
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Major Product |
|---|---|---|
| 254 nm | MeCN | C5-S bond cleavage product |
| 365 nm | EtOAc | [2+2] Cycloadduct at quinazoline C8-C9 |
Photodegradation studies recommend storage in amber vials under inert atmosphere .
Metal Coordination
The compound forms complexes with transition metals:
| Metal Salt | Stoichiometry | Application |
|---|---|---|
| Cu(ClO₄)₂·6H₂O | 1:1 | Enhanced antioxidant activity |
| K₂PtCl₄ | 2:1 | Anticancer activity against HepG2 cells (IC₅₀ = 8.7 μM) |
Coordination occurs primarily through the thioether sulfur and amide oxygen atoms .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step reactions, including:
- Formation of the imidazo[1,2-c]quinazoline core via cyclization under acidic conditions .
- Introduction of the thioacetamide moiety through nucleophilic substitution, requiring anhydrous solvents like DMF and temperatures of 60–80°C .
- Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Key controls: Reaction progress should be monitored using TLC, and intermediates characterized via -NMR to avoid side products .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- X-ray crystallography (using SHELX for refinement) confirms the 3D arrangement of the imidazoquinazoline core and chlorobenzyl group .
- NMR spectroscopy (, ) identifies proton environments and carbon connectivity, with aromatic protons appearing at δ 7.2–8.5 ppm .
- High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 484.1234) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in DMSO and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C) .
- Stability : Degrades at >100°C; store at -20°C in inert atmospheres to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Quantum chemical calculations (e.g., DFT) model transition states to predict favorable reaction conditions .
- Machine learning analyzes experimental datasets to recommend optimal solvent systems (e.g., THF/water mixtures for cyclization steps) .
- Example: A 15% yield improvement was achieved by adjusting the solvent polarity index from 4.0 to 5.2 .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response assays (e.g., IC profiling) clarify potency variations caused by differing cell lines or assay protocols .
- Metabolite screening (LC-MS/MS) identifies degradation products that may interfere with activity measurements .
- Case study: Discrepancies in cytotoxicity (IC = 2.1–8.7 µM) were traced to variances in serum protein binding .
Q. How does structural modification of the imidazoquinazoline core impact target selectivity?
- SAR studies show that:
- The 2-isopropyl group enhances binding to kinase targets (e.g., EGFR) by occupying a hydrophobic pocket .
- Substituting the chlorobenzyl group with fluorobenzyl reduces off-target effects in neuronal cells .
- Molecular docking (AutoDock Vina) predicts binding affinities (∆G = -9.2 kcal/mol) and guides rational design .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Twinned crystals : Common due to flexible thioacetamide chains; resolved using SHELXL’s TWIN/BASF commands .
- Hydrogen bonding networks : Graph-set analysis (e.g., R(8) motifs) reveals stabilizing interactions between the quinazoline core and solvent molecules .
- Example: A 1.0 Å resolution structure required 72 hours of data collection at 100K to resolve disordered solvent regions .
Q. How can enzyme inhibition assays be designed to evaluate mechanistic hypotheses?
- Kinetic assays : Use stopped-flow spectroscopy to measure k/K for time-dependent inhibition of proteases .
- Fluorescent probes (e.g., FITC-labeled substrates) enable real-time monitoring of target engagement in live cells .
- Control: Pre-incubate the compound with glutathione to test for thiol-mediated false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
